molecular formula C17H18ClNO4 B5506212 N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide

Cat. No. B5506212
M. Wt: 335.8 g/mol
InChI Key: OCRDLGWCZAGWDI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide is a synthetic compound with potential applications in various fields of chemistry and medicine. While specific studies on this exact compound may be limited, research on similar compounds provides valuable insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis process can include reactions with benzoylchloride in a suitable solvent like tetrahydrofuran (THF) and characterization through NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination can be carried out using single-crystal X-ray diffraction and DFT calculations. This helps in understanding the bond lengths, bond angles, and dihedral angles, which are crucial for the compound's chemical behavior and interaction with other molecules (Karabulut et al., 2014).

Chemical Reactions and Properties

Related compounds exhibit various chemical reactions, such as the formation of pyrazoline derivatives and reactions with hydrazine hydrate, leading to different pharmacological activities. These reactions are critical for modifying the chemical structure and achieving desired properties and activities (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can significantly influence the compound's applications. These properties are typically assessed through experimental methods like X-ray crystallography and spectroscopic analysis (Galal et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other chemical entities, define the compound's utility in various applications. These properties can be elucidated through spectroscopic methods and chemical reactivity studies (Galal et al., 2018).

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Molecular Structure and Intermolecular Interactions : A study by Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. They analyzed its structure using X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry, particularly concerning dihedral angles and rotational conformations of aromatic rings.

Applications in Natural Product Research

  • Natural Product Derivatives : Xia et al. (2011) identified new compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide in a mangrove endophytic fungus. These compounds showed moderate antitumor and antimicrobial activities, indicating potential applications in medicinal chemistry and natural product research. (Xia et al., 2011)

Biochemical Analysis and Pharmacology

  • Sigma-2 Receptor Probes : A study by Xu et al. (2005) developed radiolabeled analogues of N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide. These compounds demonstrated high affinity for sigma-2 receptors, suggesting their utility in studying these receptors in vitro. (Xu et al., 2005)

Synthetic and Antimicrobial Studies

  • Synthesis and Antimicrobial Screening : Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were screened for antibacterial activity, indicating potential for developing new antimicrobial agents. (Desai et al., 2013)

Neuropharmacology and Neuroleptic Agents

  • Antidopaminergic Properties : Research by de Paulis et al. (1985) on substituted 6-methoxysalicylamides, structurally related to this compound, revealed potent blockers of dopamine receptors. This research provides insights into the development of neuroleptic agents. (de Paulis et al., 1985)

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-10-5-15(16(23-4)9-14(10)18)19-17(20)11-6-12(21-2)8-13(7-11)22-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDLGWCZAGWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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